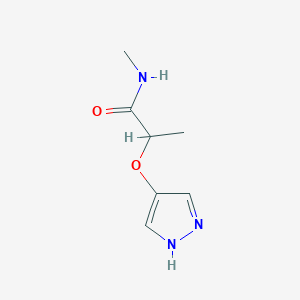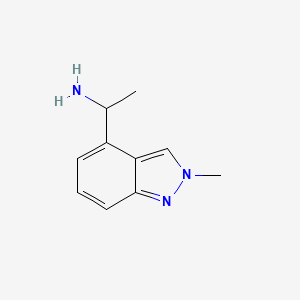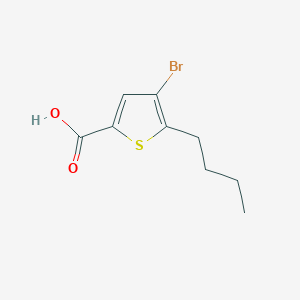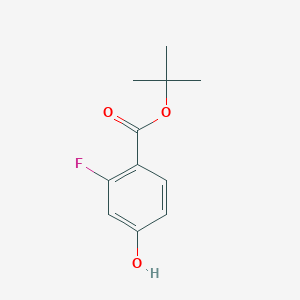
tert-Butyl 2-fluoro-4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl-2-Fluor-4-hydroxybenzoat ist eine organische Verbindung mit der Summenformel C11H13FO3. Es ist ein Derivat der Benzoesäure, bei dem das Wasserstoffatom in der para-Position durch eine tert-Butylgruppe und das Wasserstoffatom in der ortho-Position durch ein Fluoratom ersetzt wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-2-Fluor-4-hydroxybenzoat beinhaltet typischerweise die Veresterung von 2-Fluor-4-hydroxybenzoesäure mit tert-Butanol. Diese Reaktion wird oft durch eine Säure wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen katalysiert. Die Reaktion kann wie folgt dargestellt werden:
2-Fluor-4-hydroxybenzoesäure+tert-Butylalkoholsäurekatalysatortert-Butyl-2-Fluor-4-hydroxybenzoat+Wasser
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von tert-Butyl-2-Fluor-4-hydroxybenzoat kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur und Druck können den Produktionsprozess weiter optimieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
Tert-Butyl-2-Fluor-4-hydroxybenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um eine Carbonylgruppe zu bilden.
Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.
Substitution: Das Fluoratom kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können unter sauren Bedingungen verwendet werden.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) sind gängige Reduktionsmittel.
Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 2-Fluor-4-hydroxybenzaldehyd.
Reduktion: Bildung von tert-Butyl-2-Fluor-4-hydroxybenzylalkohol.
Substitution: Bildung verschiedener substituierter Benzoate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl-2-Fluor-4-hydroxybenzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wegen seines Fluoratoms, das mit Hilfe der NMR-Spektroskopie nachgewiesen werden kann, wird es als potenzieller biochemischer Marker untersucht.
Medizin: Seine potenziellen therapeutischen Eigenschaften werden untersucht, darunter entzündungshemmende und antimikrobielle Wirkungen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-2-Fluor-4-hydroxybenzoat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Das Fluoratom kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was die Reaktivität und Bindungsaffinität der Verbindung beeinflusst. Die Estergruppe kann hydrolysiert werden, wodurch das aktive Benzoesäurederivat freigesetzt wird, das dann mit biologischen Zielstrukturen interagieren kann.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyl 2-fluoro-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-hydroxybenzaldehyde.
Reduction: Formation of tert-butyl 2-fluoro-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 2-fluoro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
tert-Butyl-4-hydroxybenzoat: Ihm fehlt das Fluoratom, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
2-Fluor-4-hydroxybenzoesäure: Ihm fehlt die tert-Butylgruppe, was seine Löslichkeit und Stabilität beeinflusst.
Methyl-2-Fluor-4-hydroxybenzoat: Ähnliche Struktur, aber mit einer Methylestergruppe anstelle einer tert-Butylgruppe.
Einzigartigkeit
Tert-Butyl-2-Fluor-4-hydroxybenzoat ist aufgrund des Vorhandenseins sowohl des Fluoratoms als auch der tert-Butylgruppe einzigartig. Diese Kombination verleiht ihm besondere chemische Eigenschaften wie erhöhte Lipophilie und veränderte Reaktivität, wodurch es für bestimmte Anwendungen in Forschung und Industrie wertvoll ist.
Eigenschaften
Molekularformel |
C11H13FO3 |
|---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
tert-butyl 2-fluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6,13H,1-3H3 |
InChI-Schlüssel |
DJOIIDHZXLCTFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)

![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
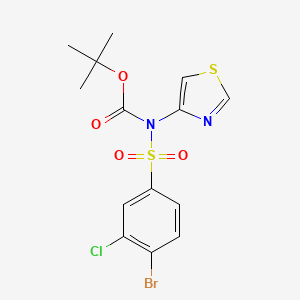
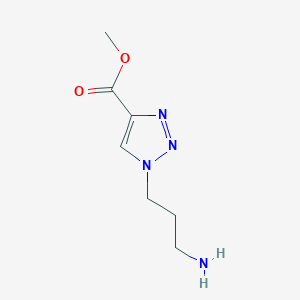

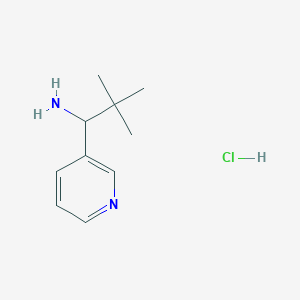
![{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B12075370.png)

![(1R)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine](/img/structure/B12075389.png)
